molecular formula C7H6N2O B567968 1H-Pyrrolo[2,3-b]pyridin-2-ol CAS No. 1261802-66-7

1H-Pyrrolo[2,3-b]pyridin-2-ol

Cat. No. B567968
M. Wt: 134.138
InChI Key: PUYPZQKEBDHBLM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-2-ol is a chemical compound with the empirical formula C7H6N2O . It is a solid substance and is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-2-ol derivatives has been reported in several studies . For instance, one study described the design and synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-2-ol includes a pyrrolopyridine core . The compound has a molecular weight of 134.14 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-Pyrrolo[2,3-b]pyridin-2-ol are not detailed in the search results, the compound is known to be used in the synthesis of various derivatives .


Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-b]pyridin-2-ol is a solid substance . It has a molecular weight of 134.14 g/mol and an empirical formula of C7H6N2O .

Scientific Research Applications

Application 1: Cancer Therapy

  • Summary of the Application : 1H-Pyrrolo[2,3-b]pyridin-2-ol and its derivatives have been found to be potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures : A series of 1H-Pyrrolo[2,3-b]pyridin-2-ol derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .
  • Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h for FGFR1–4 were 7, 9, 25 and 712 nM, respectively .

Application 2: Inhibitor of VEGFR-2

  • Summary of the Application : 1H-Pyrrolo[2,3-b]pyridin-2-ol is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) plays a significant role in blood vessel formation (angiogenesis), and its overexpression is often associated with cancer. Therefore, inhibiting VEGFR-2 can be a strategy for cancer treatment .
  • Methods of Application or Experimental Procedures : 1H-Pyrrolo[2,3-b]pyridin-2-ol is used as a reagent in the synthesis of the inhibitors. The specific synthesis process would depend on the structure of the desired inhibitor .
  • Results or Outcomes : The synthesized inhibitors can potentially block the activity of VEGFR-2, thereby inhibiting angiogenesis and potentially slowing the growth of tumors .

Application 3: Synthesis of Venetoclax

  • Summary of the Application : 1H-Pyrrolo[2,3-b]pyridin-2-ol is used as a reagent in the synthesis of Venetoclax . Venetoclax is a potent and selective BCL-2 inhibitor that achieves potent antitumour activity while sparing platelets .
  • Methods of Application or Experimental Procedures : 1H-Pyrrolo[2,3-b]pyridin-2-ol is used as a reagent in the synthesis of Venetoclax . The specific synthesis process would depend on the structure of the desired inhibitor .
  • Results or Outcomes : The synthesized Venetoclax can potentially block the activity of BCL-2, thereby inhibiting the growth of tumors .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification system . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Research on 1H-Pyrrolo[2,3-b]pyridin-2-ol and its derivatives is ongoing, with a focus on their potential as inhibitors of various biological targets . These compounds may have significant potential in the development of new therapeutic agents.

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYPZQKEBDHBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705528
Record name 1H-Pyrrolo[2,3-b]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridin-2-ol

CAS RN

1261802-66-7
Record name 1H-Pyrrolo[2,3-b]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
R Fukuya, K Yamada - Synlett, 2022 - thieme-connect.com
A practical method for synthesizing 7-azaserotonin and 7-azamelatonin was developed by using 3-bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol as a starting …
Number of citations: 1 www.thieme-connect.com

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